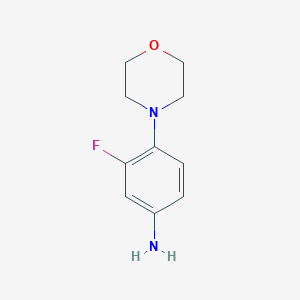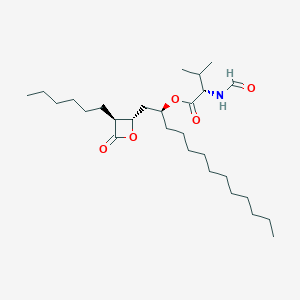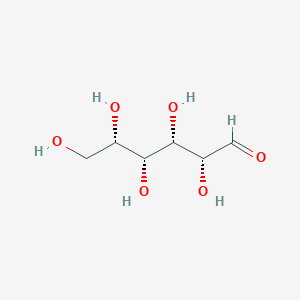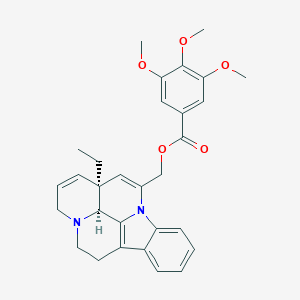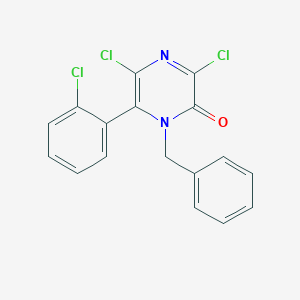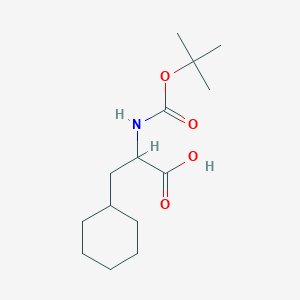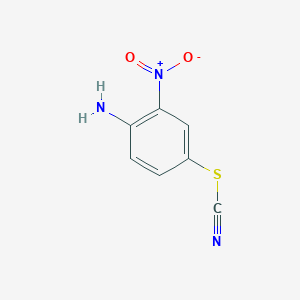
(2S,3S)-Dimethyl-Aziridin-2,3-dicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is known for its unique three-membered aziridine ring, which imparts high reactivity and makes it a valuable intermediate in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate typically involves the reaction of dimethyl fumarate with aziridine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the dimethyl fumarate . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity .
Industrial Production Methods
Industrial production of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxazolidinones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing ester groups.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve ring-opening.
Major Products
The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted amino acids, depending on the specific reagents and conditions employed .
Wirkmechanismus
The mechanism by which (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate exerts its effects involves the high reactivity of the aziridine ring. This ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: A precursor in the synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate.
Aziridine-2-carboxylate: A related compound with a similar aziridine ring structure but different substituents.
Oxazolidinones: Products of the oxidation of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate.
Uniqueness
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is unique due to its chiral nature and the presence of both ester and aziridine functional groups. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
dimethyl (2S,3S)-aziridine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCJOIALQVHIX-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
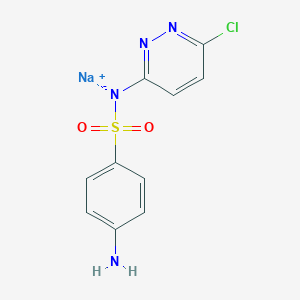

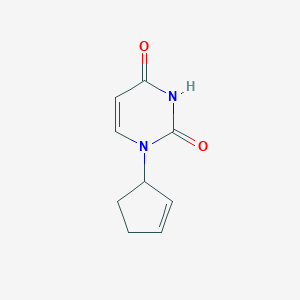
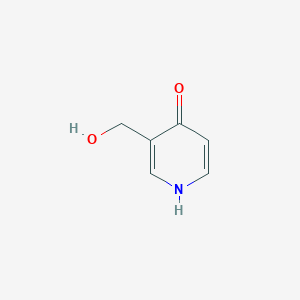

![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B119057.png)
